

# Comparative Cross-Resistance Profile of Antileishmanial Agent-22

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## Compound of Interest

Compound Name: *Antileishmanial agent-22*

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This guide provides a comparative analysis of the cross-resistance profile of the novel drug candidate, **Antileishmanial agent-22**, against established antileishmanial drugs. The data presented herein is intended to facilitate an objective assessment of its potential efficacy in the context of emerging drug resistance in Leishmania.

## In Vitro Susceptibility and Resistance Profile

The emergence of drug resistance is a significant challenge in the treatment of leishmaniasis. To evaluate the potential for cross-resistance with **Antileishmanial agent-22**, a panel of drug-resistant *Leishmania donovani* lines were developed and their susceptibility to various antileishmanial agents was determined.

Table 1: Comparative in vitro activity (IC<sub>50</sub> in  $\mu\text{M}$ ) of **Antileishmanial agent-22** and standard drugs against wild-type and drug-resistant *L. donovani* promastigotes.

Compound	Wild-Type (WT)	Miltefosine-Resistant (MIL-R)	Amphotericin B-Resistant (AMB-R)	Antimony-Resistant (Sb-R)
Antileishmanial agent-22	$0.5 \pm 0.1$	$0.6 \pm 0.2$	$0.5 \pm 0.1$	$0.7 \pm 0.3$
Miltefosine	$5.2 \pm 0.8$	> 40[1]	$5.5 \pm 1.1$	$6.1 \pm 1.5$
Amphotericin B	$0.1 \pm 0.02$	$0.1 \pm 0.03$	> 2.0[2]	$0.1 \pm 0.04$
Pentavalent Antimony (SbV)	$25.8 \pm 4.2$	$28.1 \pm 5.5$	$26.5 \pm 4.8$	> 100

Values are presented as the mean  $\pm$  standard deviation from three independent experiments.

Table 2: Comparative in vitro activity (IC<sub>50</sub> in  $\mu$ M) of **Antileishmanial agent-22** and standard drugs against intracellular amastigotes in THP-1 macrophages.

Compound	Wild-Type (WT)	Miltefosine-Resistant (MIL-R)	Amphotericin B-Resistant (AMB-R)	Antimony-Resistant (Sb-R)
Antileishmanial agent-22	$0.2 \pm 0.05$	$0.3 \pm 0.08$	$0.2 \pm 0.06$	$0.4 \pm 0.1$
Miltefosine	$2.1 \pm 0.4$	> 20[2]	$2.3 \pm 0.5$	$2.5 \pm 0.7$
Amphotericin B	$0.05 \pm 0.01$	$0.06 \pm 0.02$	> 1.0	$0.05 \pm 0.01$
Pentavalent Antimony (SbV)	$15.2 \pm 3.1$	$16.5 \pm 3.8$	$15.8 \pm 3.5$	> 80

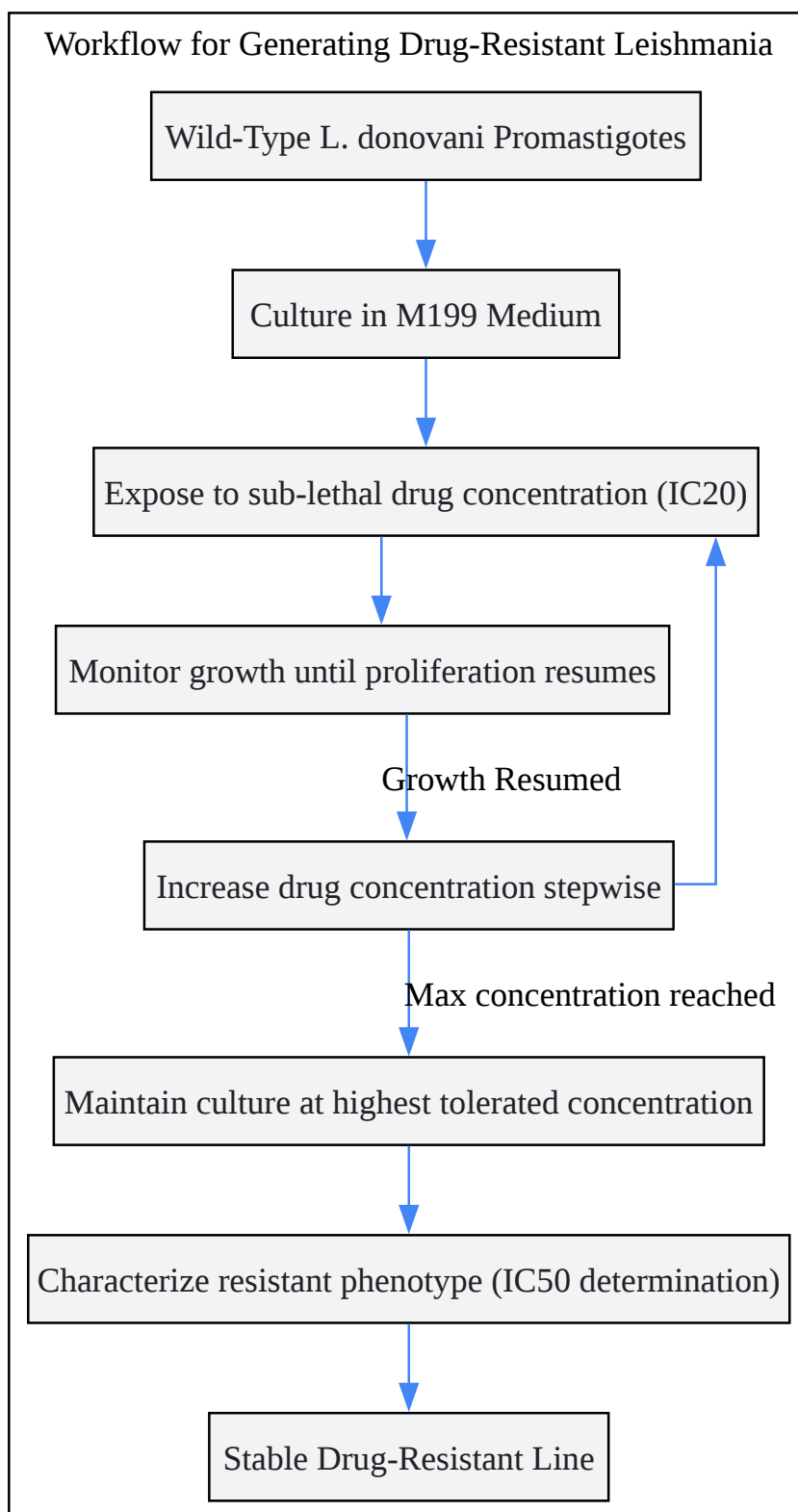
Values are presented as the mean  $\pm$  standard deviation from three independent experiments.

The data indicates that **Antileishmanial agent-22** retains potent activity against Leishmania lines resistant to the current first and second-line drugs, suggesting a mechanism of action distinct from these agents and a low potential for cross-resistance.

## Experimental Protocols

### Generation of Drug-Resistant Leishmania Lines

Drug-resistant *L. donovani* promastigote lines were generated by continuous stepwise drug pressure in vitro.[3][4][5]

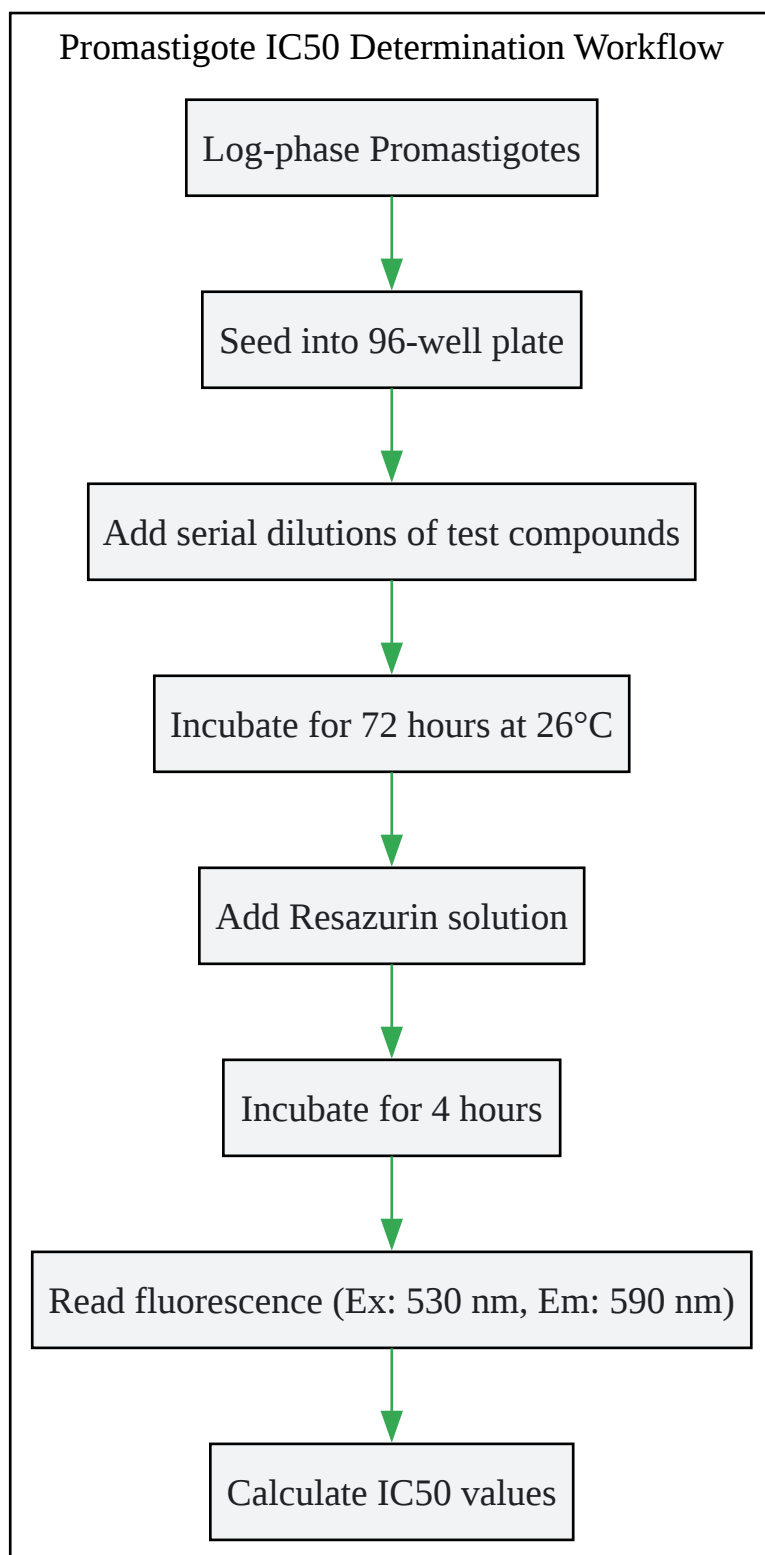


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Workflow for generating drug-resistant Leishmania lines.

- Initial Culture: Wild-type *L. donovani* promastigotes were cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.
- Drug Selection: Parasites were initially exposed to a sub-lethal concentration (approximately  $IC_{20}$ ) of the selecting drug (miltefosine, amphotericin B, or potassium antimony tartrate).
- Stepwise Increase: Once the parasites adapted and resumed normal growth, the drug concentration was gradually increased in a stepwise manner.[\[3\]](#)[\[4\]](#)
- Stabilization: The resistant lines were maintained in culture medium containing the highest tolerated concentration of the respective drug to ensure the stability of the resistant phenotype.
- Phenotypic Characterization: The 50% inhibitory concentration ( $IC_{50}$ ) of each resistant line to the selecting drug and other compounds was determined to confirm resistance and assess cross-resistance.

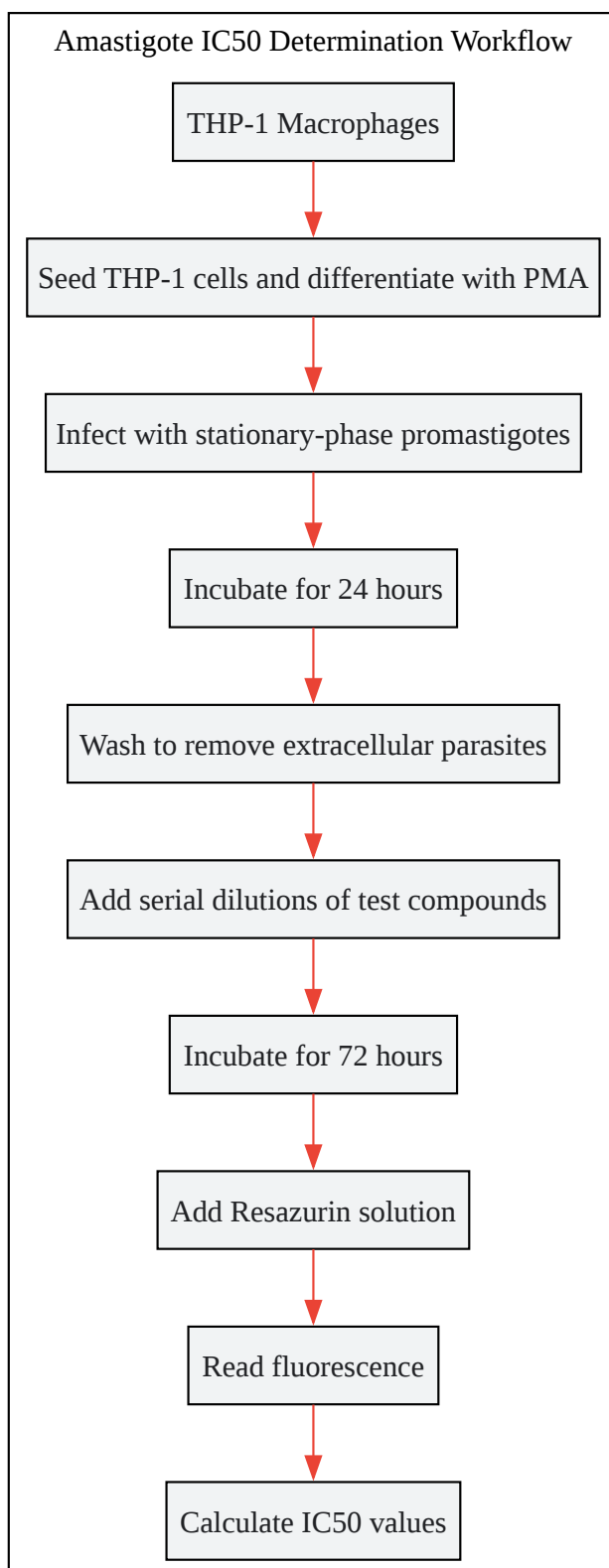
## In Vitro Susceptibility Assays



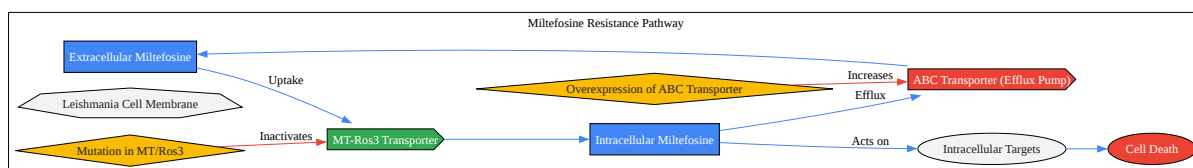
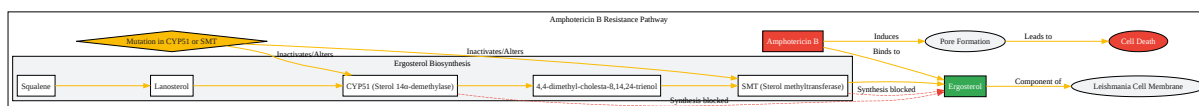
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Workflow for promastigote susceptibility testing.

- **Cell Seeding:** Log-phase promastigotes were seeded into 96-well plates at a density of  $2 \times 10^5$  cells/well in fresh M199 medium.
- **Drug Addition:** Test compounds were serially diluted and added to the wells.
- **Incubation:** Plates were incubated for 72 hours at 26°C.
- **Resazurin Addition:** Resazurin solution (0.125 mg/mL) was added to each well.
- **Final Incubation:** Plates were incubated for an additional 4 hours.
- **Fluorescence Reading:** Fluorescence was measured using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
- **IC<sub>50</sub> Calculation:** The 50% inhibitory concentration (IC<sub>50</sub>) was calculated from the dose-response curves.







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